
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H16N6OS and its molecular weight is 292.36. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to fully understand the interaction between the compound and its targets.
Biochemical Pathways
It is known that the compound can influence various cellular processes
Result of Action
It is known that the compound has a cytotoxic effect
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . Factors such as solvent polarity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can all impact the compound’s action .
Biochemical Analysis
Biochemical Properties
Its structure suggests it may interact with various enzymes, proteins, and other biomolecules . The presence of a dimethylamino group could potentially influence its reactivity and interaction with other molecules
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Biological Activity
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrimidine moiety : The dimethylamino group enhances solubility and biological activity.
- Thiadiazole ring : Known for its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₁S |
Molecular Weight | 294.38 g/mol |
CAS Number | 1448052-79-6 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives containing the thiadiazole and pyrimidine moieties. The compound has shown promising results against various strains of bacteria and fungi.
-
Minimum Inhibitory Concentration (MIC) :
- The compound exhibited an MIC ranging from 3.91 to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
- Comparatively, it demonstrated higher efficacy than standard antibiotics like nitrofurantoin in some cases, with MIC values significantly lower than those for reference compounds .
- Minimum Bactericidal Concentration (MBC) :
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Binding : The dimethylamino group enhances binding affinity to biological targets, facilitating modulation of their activity .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiadiazoles revealed that the target compound exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in the thiadiazole ring could enhance bioactivity .
Study 2: Comparative Analysis
In a comparative study involving several pyrimidine derivatives, this compound was found to outperform other compounds in terms of antimicrobial potency and spectrum .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Studies have shown that N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide demonstrates effectiveness against a range of bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the modulation of specific signaling pathways. A notable case study involved the treatment of breast cancer cells where the compound showed a significant reduction in cell viability compared to control groups .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Research indicates that similar thiadiazole derivatives possess insecticidal properties. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while maintaining crop yield .
Herbicide Efficacy
Additionally, the compound has been explored as a potential herbicide. It was found to inhibit key enzymes involved in plant growth when tested against common weeds. Laboratory assays showed that it effectively suppressed germination and growth rates of several weed species .
Material Science
Polymer Composites
In material science, this compound has been incorporated into polymer matrices to enhance their properties. Studies have indicated that adding this compound can improve thermal stability and mechanical strength of polymers used in various applications .
Data Table: Summary of Applications
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-6-9(7(2)14-12(13-6)18(4)5)15-11(19)10-8(3)16-17-20-10/h1-5H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSPZDNVJNBOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.